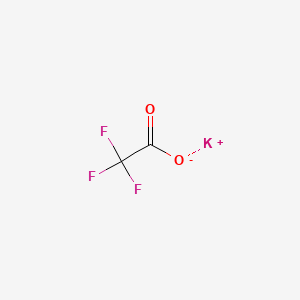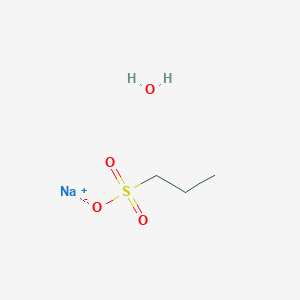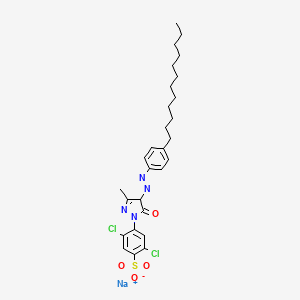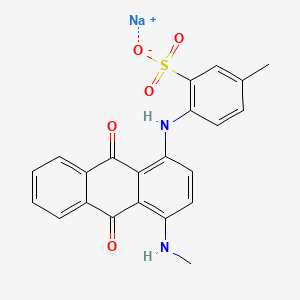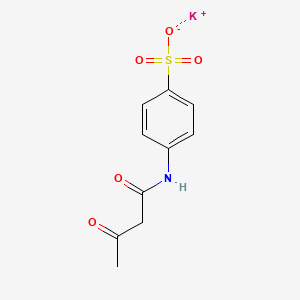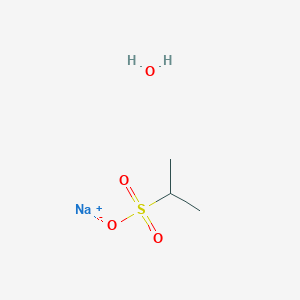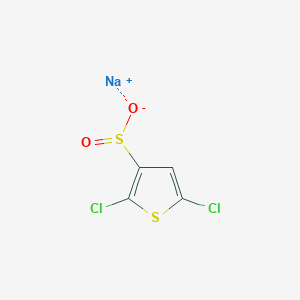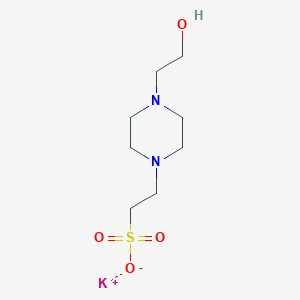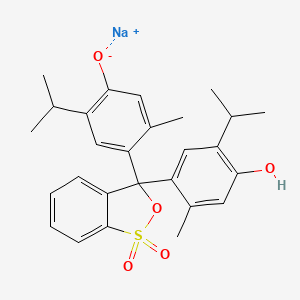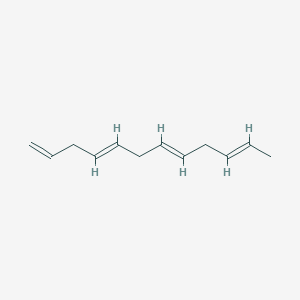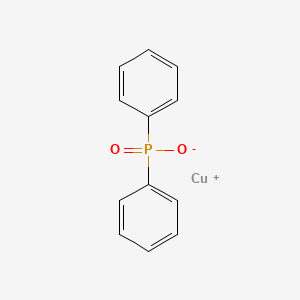
二苯基膦酸铜(I)
描述
Copper (I) diphenylphosphinate is an organometallic compound with the chemical formula C₁₂H₁₁CuO₂P. It is known for its pale green to light green solid form and is hygroscopic and moisture-sensitive . This compound is used in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
Copper (I) diphenylphosphinate has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用机制
Target of Action
Copper (I) diphenylphosphinate is a compound that has been widely used in the field of organometallic chemistry . The primary targets of Copper (I) diphenylphosphinate are the lipoylated components of the tricarboxylic acid (TCA) cycle .
Mode of Action
Copper (I) diphenylphosphinate interacts with its targets by binding directly to the lipoylated components of the TCA cycle . This interaction leads to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss, causing proteotoxic stress and ultimately cell death .
Biochemical Pathways
The action of Copper (I) diphenylphosphinate affects the TCA cycle, a crucial biochemical pathway in cellular metabolism . The downstream effects include the disruption of metabolic processes and the induction of cell death .
Pharmacokinetics
It is known that copper (i) diphenylphosphinate is soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .
Result of Action
The molecular and cellular effects of Copper (I) diphenylphosphinate’s action include the aggregation of lipoylated proteins, loss of iron-sulfur cluster proteins, induction of proteotoxic stress, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of Copper (I) diphenylphosphinate can be influenced by environmental factors. For instance, Copper (I) diphenylphosphinate is stable in air and has good thermal stability . It should be stored under an inert atmosphere at -20°C due to its hygroscopic nature .
生化分析
Biochemical Properties
Copper (I) diphenylphosphinate plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis reactions such as Suzuki and Sonogashira coupling reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the copper ion with the phosphinate ligand, which enhances the reactivity and selectivity of the compound in catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper (I) diphenylphosphinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Copper (I) diphenylphosphinate remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions: Copper (I) diphenylphosphinate can be synthesized through the reaction of copper (I) chloride with diphenylphosphinic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Copper (I) diphenylphosphinate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Types of Reactions:
Oxidation: Copper (I) diphenylphosphinate can undergo oxidation reactions, where it is converted to higher oxidation states of copper.
Reduction: It can also participate in reduction reactions, where it is reduced to elemental copper or lower oxidation states.
Substitution: This compound can undergo substitution reactions, where the diphenylphosphinate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines, amines, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Copper (II) compounds.
Reduction: Elemental copper or copper (0) complexes.
Substitution: New copper complexes with different ligands.
相似化合物的比较
- Copper (I) chloride
- Copper (I) bromide
- Copper (I) iodide
- Copper (I) triphenylphosphine complexes
Comparison: Copper (I) diphenylphosphinate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other copper (I) compounds. For example, while Copper (I) chloride is commonly used in similar catalytic applications, the diphenylphosphinate ligand provides enhanced selectivity and efficiency in certain reactions .
属性
IUPAC Name |
copper(1+);diphenylphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKVYNAINDOJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CuO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648501 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011257-42-3 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


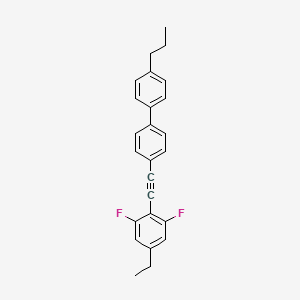
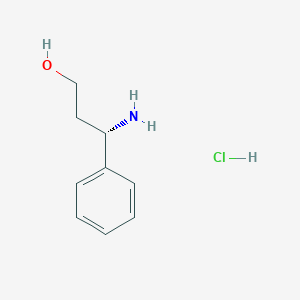
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
